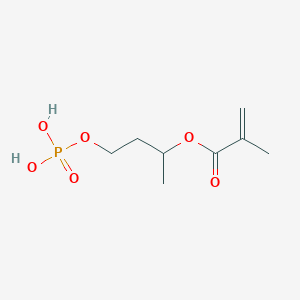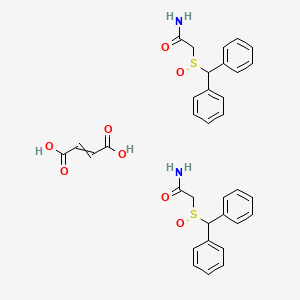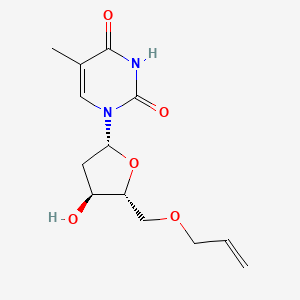
5'-o-Allylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Allylthymidine: is a modified nucleoside derived from thymidine, where an allyl group is attached to the 5’-hydroxyl position of the thymidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Allylthymidine typically involves the selective allylation of thymidine. One common method includes the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 5’-O-Allylthymidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5’-O-Allylthymidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl chain.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Epoxides or aldehydes: from oxidation reactions.
Saturated alkyl chains: from reduction reactions.
Various substituted thymidine derivatives: from substitution reactions.
Scientific Research Applications
5’-O-Allylthymidine has several applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: It serves as a probe for investigating DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleic acid-based materials and diagnostics .
Mechanism of Action
The mechanism of action of 5’-O-Allylthymidine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The allyl group can introduce steric hindrance or alter the electronic properties of the nucleoside, impacting processes such as DNA replication, transcription, and repair. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
5’-O-Methylthymidine: Similar in structure but with a methyl group instead of an allyl group.
5’-O-Benzylthymidine: Contains a benzyl group at the 5’-position.
5’-O-Butylthymidine: Features a butyl group at the 5’-position.
Uniqueness: 5’-O-Allylthymidine is unique due to the presence of the allyl group, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various nucleic acid derivatives and allows for the exploration of new biochemical pathways and therapeutic applications .
Properties
CAS No. |
741687-37-6 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(prop-2-enoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-19-7-10-9(16)5-11(20-10)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChI Key |
HVWMUSKATLZVRG-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC=C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


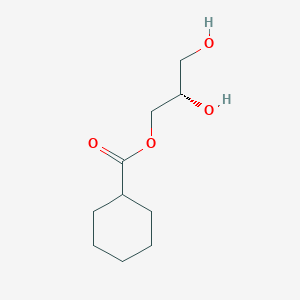
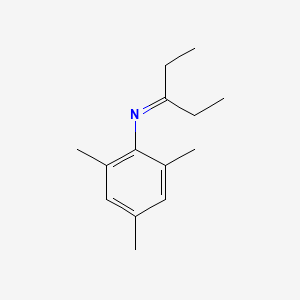
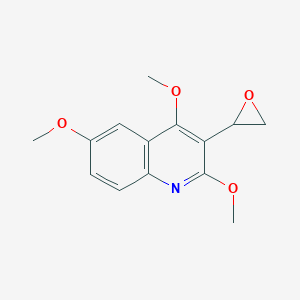
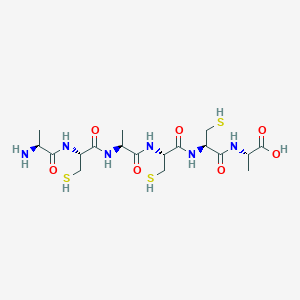

![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
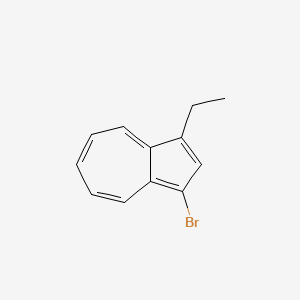
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
